Acetamide,N-(2,3-dihydro-1-oxo-1H-isoindol-5-YL)-

Description

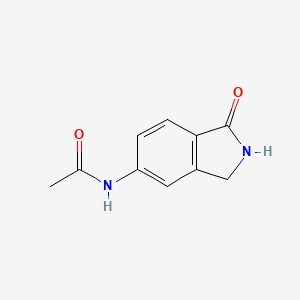

Acetamide,N-(2,3-dihydro-1-oxo-1H-isoindol-5-YL)- is a heterocyclic compound featuring a 2,3-dihydro-1H-isoindol-1-one core substituted with an acetamide group at the 5-position. This structure combines a partially saturated isoindole ring system with a carboxamide functional group, making it a hybrid of aromatic and aliphatic characteristics. Its molecular formula is C₁₀H₁₀N₂O₂, with a molecular weight of 190.20 g/mol (calculated from ). Key physicochemical properties include a polar surface area (PSA) of 66.48 Ų, indicative of moderate hydrogen-bonding capacity, and a computed exact mass of 190.0742 g/mol .

Properties

Molecular Formula |

C10H10N2O2 |

|---|---|

Molecular Weight |

190.20 g/mol |

IUPAC Name |

N-(1-oxo-2,3-dihydroisoindol-5-yl)acetamide |

InChI |

InChI=1S/C10H10N2O2/c1-6(13)12-8-2-3-9-7(4-8)5-11-10(9)14/h2-4H,5H2,1H3,(H,11,14)(H,12,13) |

InChI Key |

FFMYMSNBYDGZNO-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)NC1=CC2=C(C=C1)C(=O)NC2 |

Origin of Product |

United States |

Preparation Methods

General Synthetic Route

The synthesis of Acetamide,N-(2,3-dihydro-1-oxo-1H-isoindol-5-yl)- primarily involves the formation of an amide bond between an isoindole derivative bearing a 1-oxo-2,3-dihydroisoindol-5-yl moiety and an acetamide functional group. The typical approach includes:

- Starting Materials: Isoindole-5-amine or isoindole-5-yl derivatives as the amine component.

- Acetylation Agent: Acetic anhydride or acetyl chloride is used to introduce the acetamide group.

- Reaction Medium: Polar aprotic solvents such as dimethylformamide (DMF) or dichloromethane (DCM) are employed to dissolve the reactants and facilitate the reaction.

- Catalysts/Bases: Mild bases like pyridine or triethylamine (NEt₃) are often added to neutralize the acid by-products and catalyze the acetylation.

- Temperature: Reactions are performed at room temperature or slightly elevated temperatures to optimize yield without degrading sensitive functional groups.

The general reaction scheme can be summarized as:

$$

\text{Isoindole-5-amine} + \text{Acetic Anhydride} \xrightarrow[\text{Base}]{\text{Solvent, RT}} \text{Acetamide,N-(2,3-dihydro-1-oxo-1H-isoindol-5-yl)-}

$$

This method ensures selective acetylation of the amine group on the isoindole ring to form the desired amide bond.

Detailed Synthetic Procedure Example

A representative laboratory synthesis involves:

- Dissolving the isoindole-5-amine derivative in dry dichloromethane.

- Adding triethylamine to the solution to act as a base.

- Slowly adding acetyl chloride dropwise under stirring at room temperature.

- Stirring the reaction mixture for 1–2 hours to ensure complete acetylation.

- Quenching the reaction with saturated aqueous sodium bicarbonate to neutralize excess acid.

- Extracting the organic layer, drying over sodium sulfate, and concentrating under reduced pressure.

- Purifying the crude product by column chromatography using silica gel with an ethyl acetate/hexane gradient.

This procedure typically yields the pure Acetamide,N-(2,3-dihydro-1-oxo-1H-isoindol-5-yl)- as a solid product.

Industrial Production Considerations

In industrial settings, the synthesis follows similar chemistry but incorporates:

- Automated Reactors: For precise control of temperature, reagent addition, and mixing.

- Continuous Flow Systems: To enhance reaction efficiency, scalability, and reproducibility.

- Stringent Quality Control: Including in-process monitoring and purification steps like crystallization or preparative chromatography to ensure high purity.

- Solvent Recycling: To reduce environmental impact and cost.

Industrial synthesis aims to maximize yield and purity while minimizing reaction time and waste generation.

Reaction Conditions and Optimization

| Parameter | Typical Conditions | Notes |

|---|---|---|

| Solvent | Dimethylformamide (DMF), Dichloromethane (DCM) | Polar aprotic solvents facilitate acetylation |

| Base/Catalyst | Pyridine, Triethylamine (NEt₃) | Neutralizes acid by-products, catalyzes reaction |

| Temperature | Room temperature to 40 °C | Mild heating can improve reaction rate |

| Reaction Time | 1–4 hours | Monitored by TLC or HPLC for completion |

| Work-up | Aqueous quench (NaHCO₃), extraction | Removes excess reagents and by-products |

| Purification | Silica gel chromatography or recrystallization | Ensures product purity |

Optimization studies indicate that controlling the base amount and reaction temperature is critical to avoid over-acetylation or decomposition of the isoindole ring.

Chemical Reaction Analysis

Common Reagents and Their Roles

| Reagent | Role |

|---|---|

| Acetic Anhydride | Acetylating agent, provides acetamide group |

| Acetyl Chloride | Alternative acetylating agent |

| Pyridine/NEt₃ | Base to neutralize HCl or acetic acid by-products |

| DMF/DCM | Solvent to dissolve reactants |

Comparative Analysis with Related Compounds

Acetamide,N-(2,3-dihydro-1-oxo-1H-isoindol-5-yl)- shares structural and synthetic features with related isoindole-based amides, such as N-acetyl Lenalidomide and 2-amino-N-[2-(2,6-dioxopiperidin-3-yl)-1-oxo-isoindolin-5-yl]acetamide, which also undergo acetylation or amide bond formation under similar conditions. These compounds are synthesized through multi-step routes involving coupling reactions, acetylation, and purification, highlighting the versatility of amide bond formation in isoindole chemistry.

Summary Table of Preparation Methods

| Step | Description | Typical Conditions | Outcome/Notes |

|---|---|---|---|

| Starting Material | Isoindole-5-amine or derivative | Commercially available or synthesized | Primary amine precursor |

| Acetylation | Reaction with acetic anhydride or acetyl chloride | DMF/DCM solvent, pyridine/NEt₃ base, RT to 40 °C | Formation of amide bond |

| Work-up | Quenching with aqueous base, extraction | Saturated NaHCO₃ solution | Removal of acid by-products |

| Purification | Column chromatography or recrystallization | Silica gel, EtOAc/hexane gradient | Pure Acetamide,N-(2,3-dihydro-1-oxo-1H-isoindol-5-yl)- |

| Industrial Scale-up | Automated reactors, continuous flow systems | Controlled temperature, solvent recycling | High yield, consistent quality |

Chemical Reactions Analysis

Acetamide, N-(2,3-dihydro-1-oxo-1H-isoindol-5-yl)- undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may lead to the formation of carboxylic acids, while reduction reactions can yield alcohols or amines.

Scientific Research Applications

This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules . In biology and medicine, it has been studied for its potential therapeutic properties, including antioxidant and anti-inflammatory activities . Additionally, it is used in the development of new materials and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of Acetamide, N-(2,3-dihydro-1-oxo-1H-isoindol-5-yl)- involves its interaction with specific molecular targets and pathways. While the exact molecular targets are still under investigation, it is believed that the compound exerts its effects by modulating the activity of certain enzymes and receptors . This modulation can lead to changes in cellular processes, ultimately resulting in the observed biological effects.

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparisons

Key Observations

Electron-Withdrawing vs.

Hybrid Structures : Compounds like C₁₈H₁₅N₃O₂ combine isoindolone with indole rings, creating extended π-systems that may improve binding to aromatic-rich biological targets (e.g., kinase ATP-binding pockets) .

Steric Effects: Bulky substituents (e.g., phenoxy in C₂₂H₁₆N₂O₄) reduce solubility and bioavailability, as evidenced by higher molecular weights (>300 g/mol) and logP values .

Reactivity Trends

- Isoindolone Core Stability : The base compound shows moderate stability under acidic conditions but degrades in strong bases due to ring-opening reactions .

- Amide Functionalization : The acetamide group is amenable to further derivatization (e.g., sulfonation, alkylation), as seen in , where thioether linkages are introduced .

Biological Activity

Acetamide, N-(2,3-dihydro-1-oxo-1H-isoindol-5-YL)- is a compound of significant interest in medicinal chemistry due to its unique isoindole structure, which is associated with various biological activities. This article explores the biological activity of this compound, focusing on its pharmacological implications, mechanisms of action, and potential therapeutic applications.

- Molecular Formula : C10H10N2O2

- Molecular Weight : 178.20 g/mol

- Structure : The compound features an isoindole moiety with a carbonyl group adjacent to the acetamide functional group, which may enhance its reactivity and biological activity .

Pharmacological Implications

Research indicates that compounds with isoindole structures can exhibit a range of pharmacological activities, including:

- Antitumor Activity : Isoindole derivatives have shown potential in inhibiting tumor growth through various mechanisms, including the inhibition of specific enzymes involved in cancer progression .

- Enzyme Inhibition : Studies have highlighted the ability of acetamide derivatives to inhibit heme oxygenase-1 (HO-1), an enzyme implicated in cancer cell survival and chemoresistance .

The exact mechanisms by which Acetamide, N-(2,3-dihydro-1-oxo-1H-isoindol-5-YL)- exerts its biological effects are still under investigation. However, it is believed that interactions with specific cellular targets such as enzymes or receptors play a crucial role. For instance:

- Inhibition of HO-1 : Research has demonstrated that certain acetamide-based compounds can effectively inhibit HO-1 activity in various cancer cell lines, suggesting a potential pathway for therapeutic intervention .

Study on HO-1 Inhibition

In a study investigating novel HO-1 inhibitors, several acetamide derivatives were synthesized and evaluated for their anticancer activity against glioblastoma cells (U87MG). Compound 7l exhibited significant inhibition of HO-1 with an IC50 value of 8 μM, indicating its potential as an effective anticancer agent .

Comparative Analysis of Similar Compounds

A comparative study was conducted on various acetamide derivatives to assess their biological activities. The following table summarizes key findings:

| Compound Name | IC50 (μM) | Biological Activity |

|---|---|---|

| Acetamide, N-(2,3-dihydro-1-oxo-1H-isoindol-5-YL) | 8 | Inhibitor of HO-1 in U87MG cells |

| N-(1-Oxo-2,3-dihydro-1H-indene)acetamide | 15 | Antitumor activity |

| 2-(1,3-dioxo-2,3-dihydroisoindol)acetamide | 12 | Potentially reactive due to dioxo group |

This table illustrates the varying degrees of biological activity among related compounds, highlighting the unique properties of Acetamide, N-(2,3-dihydro-1-oxo-1H-isoindol-5-YL)-.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing N-(2,3-dihydro-1-oxo-1H-isoindol-5-yl) acetamide derivatives?

- Methodological Answer : These derivatives are typically synthesized via nucleophilic substitution or condensation reactions. For example, reacting 5-amino-1H-isoindol-1-one with chloroacetyl chloride in the presence of a base (e.g., triethylamine) under reflux conditions yields the target acetamide. Similar protocols are described for analogous compounds, such as the synthesis of 2-chloro-N-(5-phenyl-oxadiazol-2-yl)acetamide . Solvent choice (e.g., DMF or ethanol) and reaction time (4–8 hours) significantly affect yields.

Q. How is the structural characterization of N-(2,3-dihydro-1-oxo-1H-isoindol-5-yl) acetamide performed?

- Methodological Answer : Key techniques include:

- NMR Spectroscopy : Protons on the isoindole ring (e.g., H-5’ and H-6’) resonate at δ 6.95–7.04 ppm in -NMR, while the acetamide carbonyl appears at ~168–170 ppm in -NMR .

- Mass Spectrometry : Molecular ion peaks (e.g., m/z 189 for a related indole-acetamide) confirm molecular weight .

- IR Spectroscopy : Stretching vibrations for C=O (amide I band, ~1650 cm) and N–H (amide II band, ~1550 cm) are diagnostic .

Q. What solvents and conditions are optimal for recrystallizing this compound?

- Methodological Answer : Recrystallization from polar aprotic solvents (e.g., DMF/acetic acid mixtures) or pet-ether is effective for purifying acetamide derivatives. For example, 2-{[5-(1H-indol-3-ylmethyl)-oxadiazol-2-yl]sulfanyl}acetamides were recrystallized from ethanol or acetic acid to achieve >95% purity .

Advanced Research Questions

Q. How can reaction parameters be optimized to improve yields of N-(2,3-dihydro-1-oxo-1H-isoindol-5-yl) acetamide?

- Methodological Answer : Systematic optimization involves:

- Temperature : Reactions at 35–50°C minimize side products (e.g., over-acylation) .

- Base Selection : Sodium hydride (NaH) in DMF enhances nucleophilicity of the amine group compared to weaker bases .

- Stoichiometry : A 1:1 molar ratio of 5-amino-isoindolone to acylating agent prevents dimerization .

- Yield Tracking : TLC monitoring (e.g., silica gel, ethyl acetate/hexane eluent) ensures reaction completion .

Q. What computational methods validate the geometry and reactivity of this compound?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) predict bond lengths (e.g., C–N: ~1.376 Å) and angles (e.g., C–N–C: ~124.87°), which align with X-ray crystallography data . These models also identify electrophilic sites (e.g., the isoindole C-3 position) for functionalization .

Q. How are spectral data contradictions resolved (e.g., unexpected -NMR shifts)?

- Methodological Answer : Anomalies arise from tautomerism or solvent effects. For example, DMSO-d induces downfield shifts in NH protons. Strategies include:

- Variable Temperature NMR : Detects dynamic processes (e.g., rotamer interconversion) .

- COSY/NOESY : Confirms spatial proximity of protons in complex splitting patterns .

- Deuterium Exchange : Identifies exchangeable protons (e.g., NH groups) .

Q. What crystallographic techniques resolve the 3D structure of this compound?

- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) using SHELXL/SHELXS software refines structures. For instance, the bond angle around the acetamide carbonyl (C=O–N) in related compounds is ~120°, validated via SHELX refinement . High-resolution data (<1.0 Å) is critical for detecting disorder in the isoindole ring .

Q. How can biological activity assays be designed for this compound?

- Methodological Answer : Focus on target-specific assays:

- Anticancer Activity : MTT assays using leukemia cell lines (e.g., HL-60) at 10–100 μM concentrations .

- Antimicrobial Screening : Disk diffusion against S. aureus or E. coli at 50–200 μg/mL .

- Dose-Response Curves : IC values derived from nonlinear regression models .

Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.